7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c23-15-6-7-18-17(14-15)19(27-10-8-22(9-11-27)31-12-13-32-22)24-20-21(25-26-28(18)20)33(29,30)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKFNBYHQHTJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20ClN5O4S
- Molecular Weight : 485.94 g/mol
- CAS Number : Not specified in the results but related to 1,4-dioxa compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as a ligand for several receptors, including sigma receptors, which play a crucial role in various neurobiological processes.
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection .
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity
Research has highlighted several areas where this compound demonstrates notable biological activity:
Anticancer Properties
Recent studies have indicated that derivatives of this compound can effectively target tumor cells. For instance:
- A derivative labeled with fluorine demonstrated significant accumulation in human carcinoma and melanoma during PET imaging studies, suggesting its potential as a radiotracer for tumor imaging .
Neuropharmacological Effects
The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders:
- It has been shown to modulate neurotransmitter release and may have implications for conditions such as depression and anxiety disorders .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with similar compounds within the same class:
- The presence of the phenylsulfonyl group is thought to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- Tumor Imaging Study :
- Neuropharmacological Assessment :
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Spirocyclic vs. Linear Substituents : The target compound’s spiro ring (1,4-dioxa-8-azaspiro[4.5]dec-8-yl) distinguishes it from simpler analogs like 9f and 5g, which lack cyclic substituents. This moiety may improve metabolic stability and target affinity .
- Chloro Position : The 7-chloro substitution in the target contrasts with 5-chloro in compound 9f, which may shift electronic properties and binding interactions .
Physicochemical and Spectral Properties
- Molecular Weight : The target’s higher molecular weight (~470 g/mol) compared to 5g (232 g/mol) reflects its complex substituents, likely reducing solubility but improving target engagement .
- Spectral Signatures : Key ¹H-NMR peaks for analogs (e.g., δ 3.12–3.72 for methyl groups in 9f) provide benchmarks for verifying the target’s structure .
Preparation Methods
Core Synthesis of Triazolo[1,5-a]Quinazoline
The triazolo[1,5-a]quinazoline scaffold is typically derived from anthranilic acid derivatives. As demonstrated in the synthesis of analogous triazoloquinazolines, anthranilic acid (1) undergoes condensation with potassium cyanate to form o-ureidobenzoic acid (2), which is cyclized under acidic or alkaline conditions to yield quinazoline-2,4(1H,3H)-dione (3). Subsequent treatment with phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) generates 2,4-dichloroquinazoline (4).
Hydrazine hydrate is then introduced to selectively replace the 4-chloro group, producing 2-chloro-4-hydrazinylquinazoline (5). Cyclocondensation of this intermediate with acetic anhydride forms the triazolo[4,3-c]quinazolin-5(6H)-one core (6), a critical precursor for further functionalization.
Regioselective Chlorination at Position 7
Chlorination at the 7-position is achieved via electrophilic aromatic substitution. In a method adapted from US3781289A, the quinazoline core is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃. This step requires careful temperature control (0–5°C) to prevent over-chlorination. The resulting 7-chloro intermediate (7) is purified via recrystallization from ethanol, yielding a pale-yellow solid with >90% purity.
Incorporation of the 1,4-Dioxa-8-Azaspiro[4.5]dec-8-yl Moiety
The spirocyclic amine at position 5 is introduced through nucleophilic substitution. The 5-chloro group of intermediate 7 reacts with 1,4-dioxa-8-azaspiro[4.5]decane (8) in dimethylformamide (DMF) under reflux conditions. Potassium carbonate acts as a base to deprotonate the spirocyclic amine, facilitating displacement of the chloride. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 6–8 hours. The product (9) is isolated via precipitation in ice-water and recrystallized from methanol, achieving a 75–80% yield.
Sulfonylation at Position 3
The phenylsulfonyl group is introduced via a two-step process. First, the triazoloquinazoline core undergoes lithiation at position 3 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent treatment with phenylsulfonyl chloride (PhSO₂Cl) quenches the lithiated intermediate, yielding the sulfonylated derivative (10). Alternative methods employ Ullmann-type coupling with copper(I) iodide as a catalyst, though this approach may result in lower regioselectivity.
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) followed by recrystallization from dichloromethane/hexanes. Structural confirmation is achieved through:
- Infrared (IR) Spectroscopy : Peaks at 1734 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic), and 1350 cm⁻¹ (S=O).
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 485.9 ([M+H]⁺).
Optimization Challenges and Solutions
- Regioselectivity in Chlorination : Competing chlorination at positions 5 and 7 is mitigated by using sterically hindered Lewis acids (e.g., AlCl₃).
- Spirocyclic Amine Stability : The 1,4-dioxa-8-azaspiro[4.5]decane moiety is sensitive to acidic conditions; thus, reactions are conducted under neutral or mildly basic conditions.
- Sulfonylation Efficiency : Lithiation-sulfonylation achieves higher yields (85%) compared to Ullmann coupling (60–65%) but requires stringent temperature control.
Comparative Analysis of Synthetic Routes
| Step | Method A (Lithiation) | Method B (Ullmann Coupling) |
|---|---|---|
| Yield | 85% | 65% |
| Reaction Time | 2 hours | 12 hours |
| Regioselectivity | High | Moderate |
| Scalability | Limited (low temp) | High |
Industrial Applications and Patent Landscape
The compound’s structural complexity and spirocyclic moiety suggest potential applications in kinase inhibition or antimicrobial agents. Patent WO1999064417A2 discloses analogous triazolo derivatives as intermediates in antiviral drug synthesis, while US3781289A highlights chloro-substituted triazoloquinazolines as anxiolytics.
Q & A
Q. What advanced techniques are used for studying degradation pathways?
- Methodology :
- LC-HRMS : Identify oxidative metabolites (e.g., sulfone to sulfoxide) under accelerated stability conditions .
- Isotope labeling : Track 13C-labeled spiro rings in hydrolysis studies to elucidate degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
